4-Fluoronaphthalen-1-amine
Description
4-Fluoronaphthalen-1-amine (CAS: 438-32-4, molecular formula: C₁₀H₈FN, molecular weight: 161.18 g/mol) is a fluorinated aromatic amine derivative featuring a naphthalene backbone with a fluorine substituent at the 4-position and an amine group at the 1-position . This compound is a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as SKA-106, a potassium channel modulator . It requires storage under inert conditions at 2–8°C to prevent degradation .
Properties
IUPAC Name |
4-fluoronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQJGPCYSDTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570457 | |
| Record name | 4-Fluoronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438-32-4 | |
| Record name | 4-Fluoronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoronaphthalen-1-amine can be synthesized through the reduction of 4-fluoro-1-nitronaphthalene. The reduction is typically carried out using palladium on activated charcoal as a catalyst under hydrogenation conditions. The reaction mixture is hydrogenated at 50 psi for several hours until the starting material is completely consumed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation processes similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on charcoal.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Fluoro-1-nitronaphthalene.
Reduction: Various reduced amine derivatives.
Substitution: Substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Fluoronaphthalen-1-amine largely depends on its interaction with specific molecular targets. The amine group can form hydrogen bonds and participate in various biochemical pathways. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 4-Fluoronaphthalen-1-amine but differ in substituents, leading to distinct physicochemical and functional properties:
4-Bromo-2-methyl-naphthalen-1-amine (CAS: 37113-08-9)
- Structure : Bromine at the 4-position and a methyl group at the 2-position on the naphthalene ring.
- Properties : Bromine’s higher atomic weight and polarizability increase molecular weight and alter solubility compared to fluorine. The methyl group enhances hydrophobicity.
N-(4-Ethoxyphenyl)naphthalen-1-amine (CAS: 6364-00-7)
- Structure : An ethoxyphenyl group attached to the amine at the 1-position of naphthalene.
- Properties : The ethoxy group introduces steric bulk and electron-donating effects, increasing solubility in polar solvents.
- Applications : Historically used as an antioxidant (e.g., NSC-7220) and in polymer stabilization .
4-Phenylazo-1-naphthylamine (CAS: Not specified)
- Structure: A phenylazo (-N=N-C₆H₅) group at the 4-position of 1-aminonaphthalene.
- Properties : The azo group imparts strong chromophoric properties, making it useful as a dye or probe.
- Applications: Potential use in colorimetric assays or photodynamic therapy due to its visible light absorption .
Benzylidene-naphthalen-1-yl-amine derivatives (e.g., 2a–2e)
- Structure: Schiff base derivatives formed by condensing 1-aminonaphthalene with substituted benzaldehydes.
- Properties : The imine linkage (-C=N-) introduces planarity and conjugation, affecting electronic properties. Substituents (e.g., nitro, methoxy) modulate reactivity and bioactivity.
- Applications : Investigated for antimicrobial or anticancer activities due to their ability to interact with biological targets .
Physicochemical Properties Comparison
Biological Activity
4-Fluoronaphthalen-1-amine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the chemical formula C₁₁H₈FN, features a naphthalene ring substituted with a fluorine atom and an amino group. The presence of the fluorine atom influences the compound's reactivity and interaction with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Electrophilic Interactions : The fluorine atom can engage in unique interactions due to its electronegativity, affecting the compound's reactivity.
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with biological macromolecules, which can stabilize interactions with proteins and nucleic acids.
- DNA Intercalation : Similar to other naphthalene derivatives, this compound may intercalate into DNA, potentially disrupting replication and transcription processes.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies indicate that derivatives of naphthalene compounds, including this compound, show promising anticancer properties. For instance, modifications in the naphthalene structure have been linked to enhanced antiproliferative effects against various cancer cell lines .
- A study reported that naphthoquinone derivatives exhibit significant cytotoxicity against human cancer cells by inducing apoptosis and generating reactive oxygen species (ROS) .
- Antimicrobial Properties :
- Neuroprotective Effects :
Research Findings and Case Studies
A summary of key studies exploring the biological activity of this compound is presented below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
